molecular formula C11H13ClO2 B12437170 3-(Chloromethyl)phenyl 2-methylpropanoate CAS No. 1260763-91-4

3-(Chloromethyl)phenyl 2-methylpropanoate

Cat. No.: B12437170
CAS No.: 1260763-91-4
M. Wt: 212.67 g/mol
InChI Key: GNWCGSCZDXVNIF-UHFFFAOYSA-N
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Description

3-(Chloromethyl)phenyl 2-methylpropanoate is an organic compound classified as an ester. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a chloromethyl group attached to a phenyl ring, which is further connected to a 2-methylpropanoate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)phenyl 2-methylpropanoate typically involves the esterification of 3-(Chloromethyl)phenol with 2-methylpropanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)phenyl 2-methylpropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The phenyl ring can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The ester group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

    Substitution: Products include amines, thiols, or other substituted derivatives.

    Oxidation: Products include quinones or other oxidized phenyl derivatives.

    Reduction: Products include alcohols or other reduced ester derivatives.

Scientific Research Applications

3-(Chloromethyl)phenyl 2-methylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.

    Industry: Utilized in the production of fragrances, flavoring agents, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)phenyl 2-methylpropanoate involves its interaction with various molecular targets. The ester group can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. The chloromethyl group can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-methylpropanoate: Lacks the chloromethyl and phenyl groups, making it less reactive in substitution reactions.

    3-(Chloromethyl)phenyl acetate: Similar structure but with an acetate group instead of a 2-methylpropanoate group.

    Phenyl 2-methylpropanoate: Lacks the chloromethyl group, reducing its reactivity in nucleophilic substitution reactions.

Uniqueness

3-(Chloromethyl)phenyl 2-methylpropanoate is unique due to the presence of both the chloromethyl and 2-methylpropanoate groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Biological Activity

3-(Chloromethyl)phenyl 2-methylpropanoate is a chemical compound with significant potential in organic synthesis, particularly as an intermediate in the production of pharmaceuticals and agrochemicals. Its structure features a chloromethyl group and an ester functional group, which contribute to its reactivity and possible biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and providing comparative data.

  • Molecular Formula : C_{12}H_{13}ClO_2
  • Molecular Weight : Approximately 212.67 g/mol

The compound is characterized by a phenyl ring substituted with a chloromethyl group at the meta position, along with a 2-methylpropanoate moiety. This structural arrangement is significant for its reactivity in organic synthesis processes.

Biological Activity Overview

While specific biological activity data for this compound is limited, compounds with similar structures often exhibit notable biological properties. The following sections summarize potential activities inferred from related compounds.

Potential Biological Activities

  • Anticancer Activity : Similar compounds have been studied for their ability to inhibit histone deacetylases (HDACs), which are involved in cancer progression. For instance, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown promise as potent HDAC inhibitors (HDACIs) .
  • Antimicrobial Properties : Compounds with chloromethyl groups are often explored for their antimicrobial properties. Their ability to disrupt cellular membranes or interfere with metabolic pathways makes them candidates for further investigation in this area.
  • Reactivity in Organic Synthesis : The chloromethyl group enhances electrophilicity, making the compound useful in various synthetic applications, including the formation of more complex organic molecules .

Comparative Analysis of Related Compounds

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructural FeaturesUnique Properties
This compoundChloromethyl group at meta positionVersatile in organic synthesis
Methyl 2-(4-chloromethylphenyl)propanoateChloromethyl group at para positionDifferent reactivity patterns
Methyl 2-(3-chloroethylphenyl)propanoateEthyl substitution instead of methylVarying steric effects influencing reactivity
Methyl (E)-3-methoxy-2-(2-chloromethylphenyl)-2-propenoateMethoxy group additionPotential application as a pesticide intermediate

This table illustrates the diversity among similar compounds and highlights how structural variations can influence biological activity.

Case Studies and Research Findings

  • HDAC Inhibition : A study synthesized derivatives based on methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate, demonstrating that modifications could yield compounds with significant HDAC inhibition potential . Such findings suggest that similar modifications to this compound may yield biologically active derivatives.
  • Synthetic Pathways : Research indicates that the synthesis of structurally related compounds involves various methods such as DCC coupling and hydrazinolysis, which could be adapted for synthesizing derivatives of this compound .

Properties

CAS No.

1260763-91-4

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

[3-(chloromethyl)phenyl] 2-methylpropanoate

InChI

InChI=1S/C11H13ClO2/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8H,7H2,1-2H3

InChI Key

GNWCGSCZDXVNIF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OC1=CC=CC(=C1)CCl

Origin of Product

United States

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